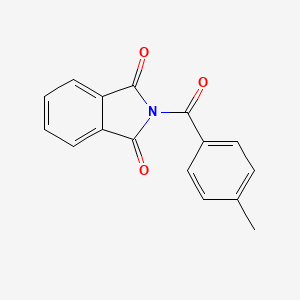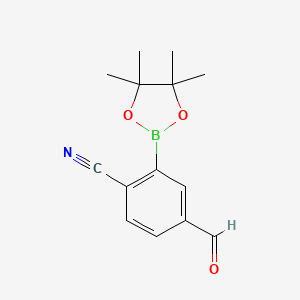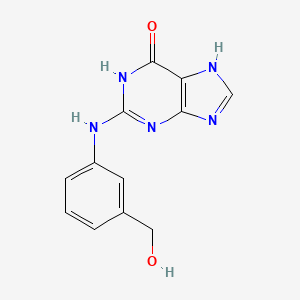
6H-Purin-6-one, 1,9-dihydro-2-((3-(hydroxymethyl)phenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an amino group and a purine ring system. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with a hydroxymethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with formaldehyde in the presence of a Lewis acid catalyst.
Amination: The hydroxymethyl-substituted phenyl ring is then subjected to an amination reaction to introduce the amino group. This can be achieved using ammonia or an amine in the presence of a suitable catalyst.
Purine Ring Formation: The final step involves the formation of the purine ring system. This can be accomplished through a cyclization reaction, where the amino group on the phenyl ring reacts with a suitable precursor to form the purine ring.
Industrial Production Methods
In an industrial setting, the production of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, reduced derivatives, and various substituted purine derivatives.
科学研究应用
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to the accumulation of purine intermediates. This can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one is unique due to the presence of the hydroxymethyl group attached to the phenyl ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
123994-71-8 |
|---|---|
分子式 |
C12H11N5O2 |
分子量 |
257.25 g/mol |
IUPAC 名称 |
2-[3-(hydroxymethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O2/c18-5-7-2-1-3-8(4-7)15-12-16-10-9(11(19)17-12)13-6-14-10/h1-4,6,18H,5H2,(H3,13,14,15,16,17,19) |
InChI 键 |
GOJOULROYGOFSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


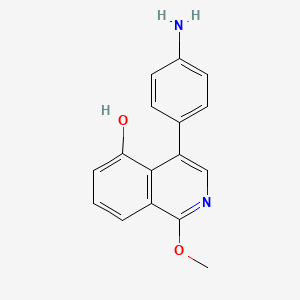
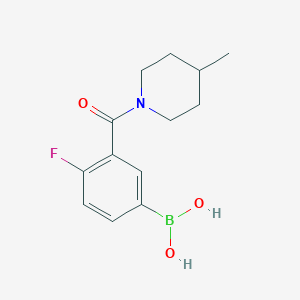
![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)

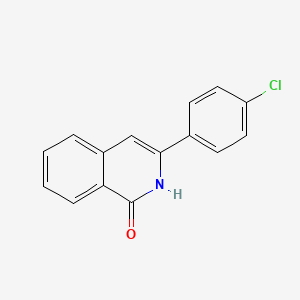
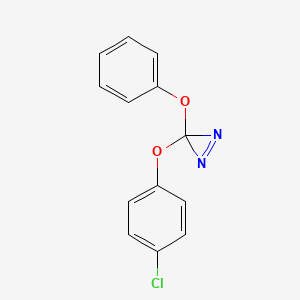
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
